molecular formula C6H14ClNO4 B13549527 (1R,2S,3S,4R,5S)-3-Aminocyclohexane-1,2,4,5-tetraol hydrochloride

(1R,2S,3S,4R,5S)-3-Aminocyclohexane-1,2,4,5-tetraol hydrochloride

Cat. No.: B13549527
M. Wt: 199.63 g/mol
InChI Key: QIIMFVHTGLCRFN-XPYOHONESA-N
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Description

(1R,2S,3s,4R,5S)-3-aminocyclohexane-1,2,4,5-tetrol hydrochloride is a chemical compound with a unique stereochemistry. It is a derivative of cyclohexane, featuring multiple hydroxyl groups and an amino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3s,4R,5S)-3-aminocyclohexane-1,2,4,5-tetrol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane, which undergoes a series of hydroxylation reactions to introduce hydroxyl groups at specific positions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3s,4R,5S)-3-aminocyclohexane-1,2,4,5-tetrol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone or cyclohexanecarboxylic acid, while substitution can produce various N-substituted derivatives.

Scientific Research Applications

(1R,2S,3s,4R,5S)-3-aminocyclohexane-1,2,4,5-tetrol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (1R,2S,3s,4R,5S)-3-aminocyclohexane-1,2,4,5-tetrol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,2,3,4,5,6-hexol:

    Cyclohexane-1,2,4,5-tetrol: This compound is similar but does not have the amino group, making it less versatile in certain reactions.

Uniqueness

(1R,2S,3s,4R,5S)-3-aminocyclohexane-1,2,4,5-tetrol hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H14ClNO4

Molecular Weight

199.63 g/mol

IUPAC Name

(1S,2R,4S,5R)-3-aminocyclohexane-1,2,4,5-tetrol;hydrochloride

InChI

InChI=1S/C6H13NO4.ClH/c7-4-5(10)2(8)1-3(9)6(4)11;/h2-6,8-11H,1,7H2;1H/t2-,3+,4?,5-,6+;

InChI Key

QIIMFVHTGLCRFN-XPYOHONESA-N

Isomeric SMILES

C1[C@H]([C@H](C([C@H]([C@H]1O)O)N)O)O.Cl

Canonical SMILES

C1C(C(C(C(C1O)O)N)O)O.Cl

Origin of Product

United States

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